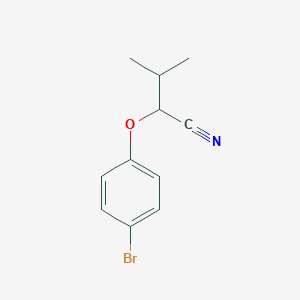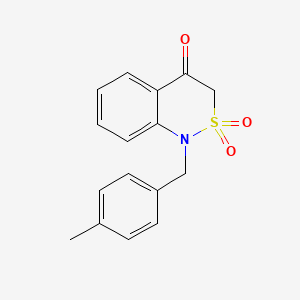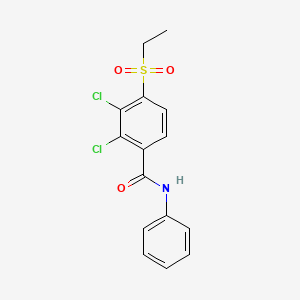![molecular formula C23H26N6O5 B2611986 5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1021123-75-0](/img/structure/B2611986.png)
5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H26N6O5 and its molecular weight is 466.498. The purity is usually 95%.
BenchChem offers high-quality 5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, focusing on six unique fields:
Antibacterial Agents
This compound has shown potential as an antibacterial agent. The furan moiety is known for its antibacterial properties, which can be effective against both Gram-positive and Gram-negative bacteria . The incorporation of the piperazine ring enhances the compound’s ability to penetrate bacterial cell walls, making it a promising candidate for developing new antibiotics to combat resistant bacterial strains.
Antitubercular Agents
Research indicates that derivatives of pyrido[2,3-d]pyrimidine can exhibit significant antitubercular activity . The specific structure of this compound, with its unique substitutions, may enhance its efficacy against Mycobacterium tuberculosis. This makes it a valuable candidate for further development in the fight against tuberculosis, especially in cases of multi-drug-resistant TB.
Anticancer Agents
The pyrido[2,3-d]pyrimidine scaffold is a well-known pharmacophore in anticancer research. This compound’s structure allows it to interact with various biological targets involved in cancer cell proliferation and survival. The presence of the furan and piperazine rings can improve its binding affinity and selectivity towards cancer cells, potentially leading to the development of new anticancer therapies .
Anti-inflammatory Agents
Compounds containing the pyrido[2,3-d]pyrimidine core have been studied for their anti-inflammatory properties. The specific substitutions in this compound may inhibit key enzymes and pathways involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). This makes it a potential candidate for treating inflammatory diseases like arthritis and inflammatory bowel disease .
Neuroprotective Agents
The unique structure of this compound suggests potential neuroprotective effects. The piperazine ring is known to interact with neurotransmitter receptors, which could help in modulating neurological pathways. This makes the compound a promising candidate for research into treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Antiviral Agents
Given the ongoing need for effective antiviral therapies, this compound’s structure offers potential in this field as well. The furan and pyrido[2,3-d]pyrimidine moieties can interact with viral enzymes and proteins, potentially inhibiting viral replication. This could be particularly useful in developing treatments for viral infections like HIV, hepatitis, and influenza .
properties
IUPAC Name |
5-[4-(furan-2-carbonyl)piperazin-1-yl]-1-methyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O5/c1-25-20-19(22(32)29(23(25)33)15-18(30)27-8-2-3-9-27)16(6-7-24-20)26-10-12-28(13-11-26)21(31)17-5-4-14-34-17/h4-7,14H,2-3,8-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFKUVWHIUIHEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)CC(=O)N3CCCC3)N4CCN(CC4)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(1-Aminospiro[3.3]heptan-3-yl)-1,2-dihydroacenaphthylene-5-carboxamide;hydrochloride](/img/structure/B2611908.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2611909.png)
![2-(benzo[d]thiazol-2-ylthio)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B2611910.png)


![2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2611918.png)

![[3-(3-Methylphenyl)oxetan-3-yl]methanol](/img/structure/B2611921.png)


![3-({4-[(2,5-dimethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B2611926.png)